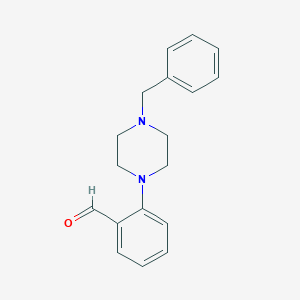

2-(4-Benzylpiperazin-1-yl)benzaldehyde

Übersicht

Beschreibung

2-(4-Benzylpiperazin-1-yl)benzaldehyde is a heterocyclic compound featuring a benzaldehyde core substituted at the 2-position with a 4-benzylpiperazine moiety. The compound shares structural similarities with donepezil, a clinically approved AChE inhibitor, but incorporates a phthalimide-based scaffold designed to enhance peripheral binding site interactions with AChE .

Key pharmacological studies reveal that derivatives of this compound exhibit micromolar to nanomolar IC50 values against AChE. For instance, compound 4a (a derivative with an ortho-chloro substituent) demonstrated an IC50 of 0.91 ± 0.045 µM, highlighting the critical role of electron-withdrawing groups in enhancing inhibitory activity . Docking studies confirm its binding mode overlaps with donepezil, targeting both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE .

Vorbereitungsmethoden

The synthesis of 2-(4-Benzylpiperazin-1-yl)benzaldehyde typically involves the reaction of 4-benzylpiperazine with benzaldehyde under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and may require a catalyst to facilitate the process. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

2-(4-Benzylpiperazin-1-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The benzylpiperazine moiety can undergo substitution reactions, where different substituents can be introduced.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(4-Benzylpiperazin-1-yl)benzaldehyde serves as an intermediate in the synthesis of various pharmacologically active compounds. Notably, it has been investigated for its potential as:

- Antipsychotic Agents : Preliminary studies suggest that the compound may exhibit properties similar to known antipsychotic drugs, influencing neurotransmitter levels and signaling pathways.

- Antidepressant Properties : Its structural similarity to psychoactive agents indicates potential therapeutic effects for anxiety and depression, warranting further investigation into its receptor binding affinities.

Biological Studies

The compound is utilized in biochemical assays to study enzyme interactions and receptor binding. Notable findings include:

- Receptor Binding Affinity : In vitro studies have demonstrated that this compound interacts with various receptors, modulating neurotransmitter activity and suggesting its role in developing new treatments for mental health disorders .

Materials Science

In materials science, this compound is explored for its electronic and optical properties. Its unique structure allows for the development of novel materials that can be used in various applications, including sensors and electronic devices.

Case Study 1: Neuropharmacological Activity

Research indicates that this compound exhibits significant neuropharmacological activity. Studies have shown that it may possess anxiolytic and antidepressant properties due to its interaction with serotonin receptor subtypes. This suggests potential therapeutic effects that warrant further investigation into its mechanisms of action .

Case Study 2: Dopamine Receptor Interaction

In vitro studies evaluated the binding affinity of this compound to dopamine receptors. The results indicated a notable interaction, suggesting that this compound could serve as a lead for developing new treatments targeting dopamine-related disorders .

Wirkmechanismus

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity . The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on the Benzaldehyde Core

The position and nature of substituents on the benzaldehyde ring significantly influence AChE inhibition.

- Ortho and para electron-withdrawing groups (Cl, F, NO2) enhance AChE inhibition by stabilizing interactions with the enzyme’s active site .

- Meta substituents (e.g., OCH3) reduce potency, likely due to steric hindrance or misalignment with binding pockets .

Piperazine Modifications

Variations in the piperazine moiety alter pharmacokinetic and target-binding properties.

- 4-Benzylpiperazine is critical for AChE inhibition, mimicking the benzylpiperidine group in donepezil .

- Methyl or propyl/hexyl chains (e.g., in HDAC modulators) shift activity toward epigenetic targets, demonstrating structural versatility .

Key Research Findings

Substituent Position Dictates Potency: Ortho-Cl and para-NO2 groups optimize AChE inhibition, while meta substituents reduce efficacy .

Scaffold Flexibility : The benzylpiperazine-benzaldehyde framework is adaptable to diverse therapeutic targets (e.g., antiplasmodial, HDAC modulation) through heterocyclic modifications .

Safety Profile: Limited toxicity data exist for the parent compound, but safety protocols for handling aromatic amines (e.g., aniline derivatives) recommend stringent protective measures .

Biologische Aktivität

2-(4-Benzylpiperazin-1-yl)benzaldehyde is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various receptors, its therapeutic potential in neuropsychiatric disorders, and its antimicrobial properties.

- Chemical Formula : C₁₈H₂₂N₂O

- CAS Number : 1170029-77-2

- Molecular Weight : 286.38 g/mol

The biological activity of this compound and its derivatives is primarily attributed to their interaction with central nervous system (CNS) receptors. The benzylpiperazine moiety is known to engage with multiple receptor systems, including serotonin (5-HT) and dopamine receptors.

Key Findings:

- Serotonin Receptors : Compounds containing the benzylpiperazine structure have shown affinity for the 5-HT1A receptor, which is crucial in mood regulation and anxiety management. Some derivatives displayed micromolar affinity, suggesting their potential as anxiolytic agents.

- Dopamine Receptors : A novel series of derivatives demonstrated high selectivity for the D(4) dopamine receptor subtype. One identified compound acted as a D(4) antagonist, indicating a possible role in treating disorders linked to dopaminergic dysregulation.

- Sigma Receptors : Research has indicated interactions with σ1 receptors, which are involved in various neuropsychiatric functions. These interactions may provide a pathway for developing therapeutics for conditions such as depression and schizophrenia.

Antimicrobial Activity

Beyond CNS applications, this compound has been investigated for its antimicrobial properties. A series of analogues were synthesized and tested against a range of pathogens.

Antimicrobial Efficacy:

- Compounds showed significant activity against both Gram-positive and Gram-negative bacteria.

- Some derivatives exhibited antimicrobial potency exceeding that of standard antibiotics like ciprofloxacin and fluconazole, indicating their potential as novel antimicrobial agents.

Case Studies and Research Findings

Several studies have highlighted the efficacy of benzylpiperazine derivatives in various biological contexts:

| Study | Findings |

|---|---|

| Study 1 | Evaluated the interaction of benzylpiperazine derivatives with 5-HT1A receptors; identified compounds with micromolar affinity. |

| Study 2 | Investigated D(4) dopamine receptor antagonists; one compound showed significant antagonistic activity, suggesting therapeutic potential in dopaminergic disorders. |

| Study 3 | Assessed antimicrobial properties; several analogues demonstrated superior efficacy against bacterial strains compared to standard treatments. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-Benzylpiperazin-1-yl)benzaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, coupling 4-benzylpiperazine with a benzaldehyde derivative under reflux conditions using polar aprotic solvents (e.g., DMF or acetonitrile) and a base (e.g., K₂CO₃ or Et₃N). Evidence from similar piperazinyl-benzaldehyde derivatives suggests that solvent choice, base strength, and temperature significantly influence yield . Optimization studies recommend monitoring reaction progress via TLC or HPLC and using anhydrous conditions to minimize side reactions .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure, particularly the benzylpiperazinyl moiety and aldehyde proton. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline samples, X-ray diffraction (using SHELX programs for refinement) provides definitive structural confirmation . Purity can be assessed via HPLC with UV detection, using C18 columns and acetonitrile/water mobile phases .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a versatile building block for synthesizing pharmacologically active molecules. Its benzaldehyde group enables Schiff base formation, while the piperazinyl moiety facilitates interactions with biological targets (e.g., receptors or enzymes). Applications include developing kinase inhibitors, antimicrobial agents, or CNS-targeted compounds. Researchers often functionalize the aldehyde group via reductive amination or condensation to generate libraries for screening .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies in NMR or MS data may arise from impurities, tautomerism, or dynamic effects. Strategies include:

- Repurification : Column chromatography or recrystallization to isolate the pure compound.

- Variable Temperature NMR : To detect tautomeric forms or conformational changes.

- Computational Modeling : DFT calculations (e.g., using Gaussian) to predict NMR shifts and compare with experimental data.

Cross-validation with X-ray crystallography (via SHELXL refinement) is recommended for unambiguous confirmation .

Q. What experimental design considerations are critical for studying the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Key factors include:

- Catalyst Selection : Palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling, with ligand optimization (e.g., SPhos) to enhance efficiency.

- Protecting Groups : Temporary protection of the aldehyde (e.g., as an acetal) to prevent side reactions.

- Solvent Compatibility : Use of degassed solvents (e.g., THF or toluene) to avoid catalyst poisoning.

Reaction monitoring via in-situ IR or LC-MS helps track intermediates and optimize yields .

Q. How can researchers mitigate safety risks associated with handling this compound?

- Methodological Answer : While specific safety data for this compound are limited, protocols for analogous piperazine derivatives recommend:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use of fume hoods to avoid inhalation of dust or vapors.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

Emergency procedures (e.g., eye irrigation with saline) should align with general piperazine-handling guidelines .

Q. What strategies are effective for scaling up synthesis without compromising yield?

- Methodological Answer : Scale-up challenges include heat dissipation and mixing efficiency. Solutions involve:

- Flow Chemistry : Continuous reactors for controlled exothermic reactions.

- Catalyst Recycling : Immobilized catalysts or aqueous biphasic systems.

- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy for real-time monitoring.

Pilot studies using Design of Experiments (DoE) optimize parameters like stoichiometry and temperature gradients .

Q. Data Analysis and Mechanistic Studies

Q. How can researchers interpret conflicting bioactivity data in structure-activity relationship (SAR) studies?

- Methodological Answer : Contradictions may arise from assay variability or off-target effects. Mitigation includes:

- Dose-Response Curves : Validate activity across multiple concentrations.

- Orthogonal Assays : Use biochemical (e.g., enzyme inhibition) and cellular (e.g., cytotoxicity) assays.

- Molecular Dynamics Simulations : To explore binding modes and explain selectivity trends.

Meta-analysis of similar piperazinyl derivatives (e.g., substituent effects on logP) contextualizes results .

Q. What mechanistic insights can be gained from studying the compound’s stability under varying pH conditions?

- Methodological Answer : Stability studies in buffered solutions (pH 1–13) monitored via HPLC or UV-Vis spectroscopy reveal degradation pathways (e.g., aldehyde oxidation or piperazine ring hydrolysis). Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life, while LC-MS identifies degradation products. Results inform storage conditions (e.g., inert atmosphere, low temperature) .

Eigenschaften

IUPAC Name |

2-(4-benzylpiperazin-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c21-15-17-8-4-5-9-18(17)20-12-10-19(11-13-20)14-16-6-2-1-3-7-16/h1-9,15H,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDEPGTDKVXMYQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383971 | |

| Record name | 2-(4-benzylpiperazin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112253-26-6 | |

| Record name | 2-(4-benzylpiperazin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.